molecular formula C7H9BBrNO4 B8204481 1-Bromovinyl-1-boronic acid mida ester

1-Bromovinyl-1-boronic acid mida ester

Cat. No.: B8204481
M. Wt: 261.87 g/mol
InChI Key: OJIJVRBUHXUCEN-UHFFFAOYSA-N
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Description

1-Bromovinyl-1-boronic acid mida ester is a versatile compound used in organic synthesis. It is known for its stability and reactivity, making it a valuable building block in the synthesis of complex molecules. The compound has the empirical formula C7H9BBrNO4 and a molecular weight of 261.87 g/mol .

Preparation Methods

1-Bromovinyl-1-boronic acid mida ester can be synthesized through various methods. One common approach involves the transmetalation of 1-bromo-2-trimethylsilylethylene with boron tribromide, followed by trapping with N-methyliminodiacetic acid (MIDA) to form the MIDA boronate . This method is advantageous due to its simplicity and high yield.

Chemical Reactions Analysis

1-Bromovinyl-1-boronic acid mida ester undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

1-Bromovinyl-1-boronic acid mida ester is unique due to its stability and versatility. Similar compounds include:

These compounds share similar applications but differ in their reactivity and stability, making this compound a preferred choice for specific synthetic applications.

Properties

IUPAC Name

1-(1-bromoethenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BBrNO4/c1-5(9)8-10(2,3-6(11)13-8)4-7(12)14-8/h1,3-4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIJVRBUHXUCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BBrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449377-16-5
Record name 1449377-16-5
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